Demethylzeylasteral
Overview
Description
Demethylzeylasteral is a nortriterpenoid originally isolated from T. wilfordii. It has diverse biological activities, including enzyme inhibitory, anti-angiogenic, antiproliferative, anti-inflammatory, and immunosuppressive properties .
Synthesis Analysis
Demethylzeylasteral (DEM), a class of terpenoids isolated from natural plants, frequently exhibits moderate or limited inhibitory effect on tumor growth across multiple cancer types. Efforts have been made to elevate the anti-tumor efficacy of DEM by altering active groups in its chemical structure .Molecular Structure Analysis
Demethylzeylasteral can be exchanged with 1–2 18 Os during the 16 O/ 18 O exchanging reaction. With an approximate 68% exchange rate, the molecular weight of the product exchanged for 1 18 O is 483.26 with an exchange rate of about 68%, and the molecular weight of the product exchanged for 2 18 Os is 485.26 (positive mode) .Chemical Reactions Analysis
A novel SPE-LC-MRM strategy for serum demethylzeylasteral quantitation was developed with an 18O-labeled internal standard. This method could be used to analyze the clinical serum concentration of demethylzeylasteral .Physical And Chemical Properties Analysis
Demethylzeylasteral has a molecular formula of C29H36O6 and a formula weight of 480.6. It is a crystalline solid with solubility in DMF, DMSO, and Ethanol .Scientific Research Applications
Cancer Treatment:
- Demethylzeylasteral shows promise as an anti-tumor compound, particularly in melanoma cells, by inhibiting cell proliferation and inducing apoptosis through the suppression of MCL1, an anti-apoptotic protein (Zhao et al., 2017).
- It also exhibits cytotoxic effects against prostate cancer cells by inducing ROS-mediated ER stress and suppressing autophagic flux (Yang et al., 2021).
- In colorectal cancer, demethylzeylasteral inhibits cell proliferation and enhances chemosensitivity to 5-fluorouracil (Yang et al., 2020).
- It has shown effects in inhibiting the growth of gastric cancer cells and altering cell cycle phases (Yang et al., 2020).
Immunosuppression:
- Demethylzeylasteral demonstrates significant immunosuppressive activity, which could have implications in organ transplantation and autoimmune disorders (Xu et al., 2009).
Inflammatory Disease Management:
- It ameliorates inflammation in a rat model of unilateral ureteral obstruction, suggesting its potential in treating inflammatory diseases (Wang et al., 2017).
- Demethylzeylasteral has been found effective in reducing proteinuria in diabetic nephropathy, indicating its potential in managing chronic kidney disease (Xu et al., 2022).
Antimicrobial Activity:
- It exhibits antimicrobial activity against Gram-positive bacteria and the yeast Candida albicans (De León et al., 2005).
Other Applications:
- Demethylzeylasteral can inhibit UDP-glucuronosyltransferase isoforms UGT1A6 and UGT2B7, which has implications in drug metabolism and potential drug-drug interactions (Zhao et al., 2012).
- It also shows a blocking effect on the interaction between human ACE2 protein and SARS-CoV-2 RBD protein, suggesting potential therapeutic applications for COVID-19 treatment (Zhu et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,4aS,6aR,6aS,14aS,14bR)-9-formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O6/c1-25-6-7-26(2,24(34)35)14-21(25)29(5)11-9-27(3)17-12-19(32)23(33)16(15-30)22(17)18(31)13-20(27)28(29,4)10-8-25/h12-13,15,21,32-33H,6-11,14H2,1-5H3,(H,34,35)/t21-,25-,26-,27+,28-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZSFWLPCFRASW-CPISFEQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C=O)O)O)C)C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)C=O)O)O)C)C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315726 | |
Record name | Demethylzeylasteral | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Demethylzeylasteral | |
CAS RN |
107316-88-1 | |
Record name | Demethylzeylasteral | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107316-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Demethylzeylasteral | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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